3-(3,4-dichlorobenzyl)-2-sulfanylquinazolin-4(3H)-one
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Overview
Description
3-[(3,4-DICHLOROPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazolinone core, a dichlorophenyl group, and a sulfanyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-DICHLOROPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dichlorobenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst to form the intermediate quinazolinone derivative. This intermediate is then subjected to thiolation using a thiolating agent such as Lawesson’s reagent or phosphorus pentasulfide to introduce the sulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-DICHLOROPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced under mild conditions using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-[(3,4-DICHLOROPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron): A herbicide with a similar dichlorophenyl group but different core structure.
3-(2,3-Dichlorophenyl)-1,1-dimethylurea: Another herbicide with a similar structure but different substitution pattern.
Uniqueness
3-[(3,4-DICHLOROPHENYL)METHYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core and a sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H10Cl2N2OS |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-11-6-5-9(7-12(11)17)8-19-14(20)10-3-1-2-4-13(10)18-15(19)21/h1-7H,8H2,(H,18,21) |
InChI Key |
HLBYRFMXYIEOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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